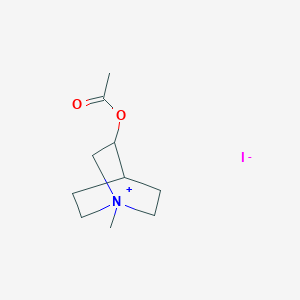

1-Methyl-3-hydroxyquinuclidinium iodide acetate

描述

Overview of Bicyclic Amine Chemistry: The Quinuclidine (B89598) Scaffold

Quinuclidine, formally known as 1-azabicyclo[2.2.2]octane, is a unique bicyclic amine characterized by a rigid, cage-like structure where a nitrogen atom is positioned at a bridgehead nih.govamericanelements.comwikipedia.orgnih.gov. This distinctive architecture confers high symmetry and significant chemical stability nih.govfishersci.com. Unlike simpler tertiary amines, the fixed geometry of quinuclidine's bicyclic system results in reduced steric hindrance around the nitrogen atom's lone pair, enhancing its basicity wikipedia.orgnih.gov. With a pKa of its conjugate acid around 11.0–11.3, quinuclidine is a relatively strong organic base wikipedia.org.

This scaffold is not only synthetically interesting but also naturally occurring, forming the core of important cinchona alkaloids such as quinine, quinidine, cinchonine, and cinchonidine, which have historical significance in medicine, particularly for their antimalarial and antiarrhythmic properties nih.govfishersci.com. The unique structural properties of quinuclidine make it a versatile intermediate and building block in organic synthesis, including the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, as well as its use as a resolving agent for racemic mixtures and a catalyst nih.govamericanelements.com.

A comparison of the basicity of quinuclidine and some of its derivatives is provided below:

| Compound | pKa of Conjugate Acid | Reference |

| Quinuclidine | 11.0–11.3 | wikipedia.org |

| 3-Hydroxyquinuclidine | 9.9 | wikipedia.org |

| 3-Acetoxyquinuclidine | 9.3 | wikipedia.org |

| 3-Chloroquinuclidine | 8.9 | wikipedia.org |

| DABCO | 8.7 | wikipedia.org |

| 3-Quinuclidone | 7.2 | wikipedia.org |

The Significance of Quaternary Ammonium (B1175870) Cations in Organic Chemistry

Quaternary ammonium cations (QACs), often referred to as "quats," are positively charged polyatomic ions with the general structure [NR4]+, where R represents an alkyl, aryl, or organyl group. Unlike primary, secondary, or tertiary amines, QACs possess a permanent positive charge regardless of the solution's pH due to the nitrogen atom being bonded to four organic substituents. This intrinsic charge contributes to their unique chemical and physical properties, making them highly versatile in organic chemistry and various industrial applications.

Key applications of QACs include their role as:

Surfactants : QACs are cationic surfactants, meaning their positively charged hydrophilic head and hydrophobic hydrocarbon tails allow them to lower surface tension and mediate between immiscible substances, a property exploited in fabric softeners, hair conditioners, and shampoos.

Antimicrobials and Disinfectants : Many QACs, especially those with long alkyl chains, exhibit potent antimicrobial activity against bacteria, yeasts, some fungi, and enveloped viruses by disrupting cell membranes.

Phase Transfer Catalysts (PTCs) : In organic synthesis, quaternary ammonium salts are crucial PTCs, facilitating reactions between reagents in immiscible phases (e.g., aqueous and organic), thereby accelerating reaction rates and improving yields.

Electrolytes and Functional Materials : QACs are explored in materials science, particularly in ionic liquids and as components of hybrid molecular crystals for applications like electrolytes, barocalorics, piezoelectrics, and ferroelectrics.

Contextualizing 1-Methyl-3-hydroxyquinuclidinium Iodide Acetate (B1210297) within Advanced Chemical Research

The compound "1-Methyl-3-hydroxyquinuclidinium iodide acetate" is chemically defined based on its PubChem entry (CID 201719) as a derivative of the quinuclidine scaffold. The PubChem molecular formula (C10H18NO2) and structural representation associated with this CID indicate that the "acetate" portion is covalently bonded to the 3-position of the quinuclidine ring, forming an ester (a 3-acetoxy group), and the nitrogen atom is methylated, resulting in a quaternary ammonium cation. Thus, the compound is more accurately described as 1-methyl-3-acetoxyquinuclidinium iodide, with the iodide serving as the counterion for the permanently charged quinuclidinium cation.

This specific compound falls within the broader category of N-alkyl quaternary quinuclidinium derivatives, which have gained attention in advanced chemical research for their potential as biologically active agents and functional materials fishersci.com. The presence of the quinuclidine core, combined with the quaternary ammonium center and the acetoxy substituent, positions it as a subject for exploring diverse applications where molecular rigidity, strong basicity, and cationic character are beneficial.

The fundamental properties of the 1-methyl-3-acetoxyquinuclidinium cation (as per PubChem CID 201719) are summarized below:

| Property | Value | Reference |

| Molecular Formula | C10H18NO2 (for the cation) | |

| Compound Name | (1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) acetate (cation) | |

| PubChem CID | 201719 (for the cation) | |

| Monoisotopic Mass | 184.13321 Da (for the cation) | |

| XlogP (predicted) | 0.8 | |

| InChI Key (cation) | OROYXWCEQBVSLR-UHFFFAOYSA-N |

Research involving such quinuclidinium derivatives often explores their potential in areas such as anticholinesterase activity, given the scaffold's affinity for muscarinic acetylcholine (B1216132) receptors fishersci.com. Studies on similar 3-substituted quinuclidine quaternary ammonium compounds have also investigated their antimicrobial and antioxidative potential, showing promising results against various bacteria and fungi. Furthermore, their application in materials science as components for anion-exchange membranes with enhanced alkaline stability has been a recent focus.

Research Gaps and Opportunities in Quinuclidinium Salt Studies

Despite the recognized versatility and potential of quinuclidinium-based quaternary ammonium salts, several research gaps and opportunities exist for future exploration:

Expanded Biological Applications : While some quinuclidinium derivatives have shown anticholinergic, anticholinesterase, antioxidative, antiparasitic, antibacterial, and antitumor activities, comprehensive studies on the precise mechanisms of action and broader therapeutic applications of novel derivatives, including those with unique substitution patterns like the 3-acetoxy group in 1-methyl-3-acetoxyquinuclidinium iodide, are continuously needed nih.govfishersci.com. There is an ongoing need to design new QACs that can overcome bacterial resistance, a growing concern in public health.

Structure-Activity Relationship Elucidation : Further detailed studies are required to fully elucidate the structure-activity relationships for specific biological activities and material properties. The impact of varying N-alkyl chain lengths and different functional groups at the quinuclidine ring's positions on the compound's efficacy and selectivity remains an active area of investigation fishersci.com.

Catalysis and Material Science : The use of quinuclidinium derivatives as catalysts, particularly in asymmetric synthesis and hydrogen atom transfer (HAT) reactions, presents opportunities for developing more efficient and selective chemical processes. Their role in hybrid molecular crystals and as electrolytes for advanced energy technologies also warrants further exploration for optimal performance and stability.

Synthesis Methodology Development : While traditional methods exist for constructing quinuclidine scaffolds, the development of new, highly stereoselective, and enantioselective synthetic approaches is crucial for accessing a wider range of functionalized quinuclidine derivatives.

The inherent stability, basicity, and structural rigidity of the quinuclidine scaffold provide a robust platform for designing compounds with tailored properties. Addressing these research gaps will contribute significantly to the fields of medicinal chemistry, catalysis, and advanced materials.

Structure

3D Structure of Parent

属性

IUPAC Name |

(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) acetate;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18NO2.HI/c1-8(12)13-10-7-11(2)5-3-9(10)4-6-11;/h9-10H,3-7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDQEBGQEOWQCB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C[N+]2(CCC1CC2)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20985183 | |

| Record name | 3-(Acetyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6659-53-6 | |

| Record name | Quinuclidinium, 3-hydroxy-1-methyl-, iodide, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006659536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Acetyloxy)-1-methyl-1-azabicyclo[2.2.2]octan-1-ium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The rigid bicyclic cage structure of the quinuclidine (B89598) core significantly influences the chemical shifts and coupling patterns observed in its NMR spectra, making it amenable to detailed analysis. The presence of a quaternized nitrogen atom and an acetoxy substituent further affects the electronic environment of nearby protons and carbons.

Proton Nuclear Magnetic Resonance (1H NMR) Analysis

1H NMR spectroscopy provides valuable information regarding the number, type, and connectivity of hydrogen atoms in the 1-methyl-3-acetoxyquinuclidinium cation. Due to the inherent symmetry of the quinuclidine scaffold, protons in equivalent positions will exhibit identical chemical shifts.

The 1H NMR spectrum of 1-methyl-3-acetoxyquinuclidinium is expected to show distinct signals corresponding to the protons of the quinuclidine ring, the N-methyl group, and the acetate (B1210297) methyl group. Drawing parallels from related quinuclidinium derivatives, such as 3-acetoxy-1-(3-bromobenzyl)quinuclidinium bromide, general chemical shift ranges and coupling patterns can be predicted mdpi.com.

The protons on the carbon bearing the acetoxy group (H-3) are expected to resonate at a relatively downfield shift due to the electron-withdrawing effect of the ester group. For instance, in an analogous compound, this proton was observed as a multiplet around δ 5.08–5.21 ppm mdpi.com. The N-methyl protons, being directly attached to the positively charged nitrogen, are typically observed as a sharp singlet shifted downfield compared to a neutral N-methyl group, often appearing around δ 3.0-3.5 ppm. The methyl protons of the acetate group (CH3C=O) would also appear as a singlet, characteristic of an isolated methyl group, generally in the range of δ 2.0-2.1 ppm mdpi.com.

The methylene (B1212753) protons of the quinuclidine ring (H-2, H-4, H-5, H-6, H-7, H-8) will exhibit complex multiplet patterns due to geminal and vicinal coupling. Protons alpha to the quaternized nitrogen (e.g., H-2, H-6) are expected to be significantly deshielded compared to those further away, showing shifts typically between δ 3.5-4.5 ppm mdpi.com. Protons at the bridgehead positions (H-4, H-5, H-8) will also show characteristic shifts. Their rigid environment leads to well-defined coupling constants (J values) that provide further structural confirmation.

The following table presents anticipated 1H NMR chemical shifts (δ in ppm) and coupling patterns for the 1-methyl-3-acetoxyquinuclidinium cation, based on structural analogy and general NMR principles:

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| H-3 (acetoxy-bearing) | 5.0 - 5.3 | m | 1H | Deshielded due to ester group. mdpi.com |

| N-CH3 | 3.0 - 3.5 | s | 3H | Quaternized nitrogen effect. |

| H-2, H-6 (α to N+) | 3.5 - 4.5 | m | 4H | Highly deshielded. mdpi.com |

| H-7 (α to N+) | 3.7 - 4.1 | m | 1H | Bridgehead proton. mdpi.com |

| H-4, H-5, H-8 (β to N+, γ to OAc) | 1.9 - 2.6 | m | 7H | Complex multiplets reflecting bicyclic structure. mdpi.com |

| CH3 (acetate) | 2.0 - 2.1 | s | 3H | Characteristic of isolated methyl group. mdpi.com |

For quinuclidine derivatives, the rigid bicyclic structure inherently provides some stereochemical constraints. While the N-quaternization removes chirality at nitrogen, the C-3 position of the quinuclidine ring, where the acetoxy group is attached, is a stereogenic center. The distinct environments of protons on the bridgehead carbons and those adjacent to the chiral center can yield valuable stereochemical information from their chemical shifts and coupling constants. Nuclear Overhauser Effect Spectroscopy (NOESY) experiments, which detect spatial proximity between protons, are particularly useful for confirming relative stereochemistry in rigid systems like quinuclidines acs.orgresearchgate.net. Specific NOE correlations between the H-3 proton and other protons on the quinuclidine cage could help ascertain the configuration at C-3 if a mixture of stereoisomers were present or to confirm a single isomer.

Chemical Shift Assignments and Coupling Pattern Analysis

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy

13C NMR spectroscopy provides complementary information to 1H NMR by revealing the carbon framework of the molecule. The number of unique carbon environments, their hybridization, and their proximity to heteroatoms are reflected in their chemical shifts.

The 13C NMR spectrum of 1-methyl-3-acetoxyquinuclidinium cation will exhibit distinct signals for each chemically nonequivalent carbon atom. Carbons alpha to the quaternized nitrogen (e.g., C-2, C-6, C-7) are typically deshielded due to the positive charge and electronegativity of nitrogen nih.gov. The carbon bearing the acetoxy group (C-3) is expected to be significantly deshielded, typically resonating in the range of δ 60-70 ppm due to the direct attachment of the oxygen atom mdpi.com. The carbonyl carbon of the acetate group (C=O) will be highly deshielded, usually appearing around δ 165-175 ppm, characteristic of ester carbonyls mdpi.com. The methyl carbon of the acetate group (CH3C=O) will be observed in the typical aliphatic region, generally around δ 20-25 ppm mdpi.com. The N-methyl carbon will also exhibit a characteristic shift, often distinct from other aliphatic carbons due to the quaternization effect.

The following table outlines the expected 13C NMR chemical shifts (δ in ppm) for the 1-methyl-3-acetoxyquinuclidinium cation, inferred from analogous quinuclidine derivatives mdpi.com and general principles:

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (acetate carbonyl) | 165 - 175 | Highly deshielded due to carbonyl function. mdpi.com |

| C-3 (acetoxy-bearing) | 60 - 70 | Deshielded due to direct oxygen attachment. mdpi.com |

| C-2, C-6, C-7 (α to N+) | 50 - 60 | Deshielded due to quaternized nitrogen. mdpi.com |

| N-CH3 | 45 - 55 | Characteristic of quaternized N-methyl. |

| C-4, C-5, C-8 (β to N+, γ to OAc) | 15 - 30 | Aliphatic carbons within the rigid cage. mdpi.com |

| CH3 (acetate) | 20 - 25 | Aliphatic methyl carbon. mdpi.com |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)

Two-dimensional (2D) NMR techniques are crucial for unambiguous signal assignment and for establishing intricate connectivity within complex molecules, especially when 1D spectra are crowded or overlap epfl.chwikipedia.org.

Correlation Spectroscopy (COSY) : This homonuclear 2D NMR experiment identifies protons that are coupled to each other through two or three bonds wikipedia.orgprinceton.edu. A COSY spectrum of 1-methyl-3-acetoxyquinuclidinium would reveal cross-peaks between adjacent methylene protons within the quinuclidine ring, as well as between H-3 and its vicinal protons, providing direct evidence of proton-proton connectivity within the bicyclic system magritek.com.

Heteronuclear Single Quantum Coherence (HSQC) : HSQC is a powerful heteronuclear 2D NMR experiment that correlates protons directly bonded to carbon atoms (one-bond 1H-13C correlations) wikipedia.orgprinceton.edumagritek.com. An HSQC spectrum would allow for the direct assignment of carbon signals based on their directly attached protons. For example, it would unambiguously correlate the H-3 signal with its corresponding C-3 carbon, and the acetate methyl protons with their respective carbon. Multiplicity-edited HSQC can further differentiate between CH, CH2, and CH3 groups epfl.chmagritek.com.

These 2D NMR experiments collectively enable a comprehensive and robust structural characterization of 1-methyl-3-acetoxyquinuclidinium, confirming all key structural features and providing a detailed understanding of its complex bicyclic architecture.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a chemical compound by analyzing their characteristic absorption of infrared radiation. The unique vibrational modes of bonds within a molecule result in specific absorption bands, creating a molecular "fingerprint" that aids in structural elucidation.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable insights into the presence of key functional groups within 1-Methyl-3-acetoxyquinuclidinium iodide. The characteristic vibrations of the ester moiety and the quaternary ammonium (B1175870) group are particularly diagnostic.

For the (1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) acetate cation, the presence of an ester functional group (R-COO-R') is a primary feature for FTIR analysis. Esters are characterized by a strong and sharp carbonyl (C=O) stretching vibration, typically observed in the range of 1735 to 1750 cm⁻¹ for saturated esters rockymountainlabs.comlibretexts.orgucla.eduvscht.cz. This absorption is one of the most prominent in IR spectra and serves as a clear indicator of the ester linkage. Additionally, the C-O stretching vibrations within the ester moiety appear as medium to strong peaks in the range of 1050 to 1300 cm⁻¹, with a common position around 1250 cm⁻¹ rockymountainlabs.comlibretexts.org.

The quaternary ammonium moiety, comprising a positively charged nitrogen atom bonded to four carbon atoms (including the N-methyl group of the quinuclidine system), also exhibits characteristic absorption bands. While the N-C stretching vibrations themselves can be complex, the C-H bending modes of the methyl groups attached to the quaternary nitrogen are often observed. A distinct peak around 1470-1480 cm⁻¹ is commonly attributed to the asymmetrical C-H bending vibrations of these methyl groups, serving as a signature for the quaternary ammonium functionality researchgate.netcrimsonpublishers.com. The quinuclidine ring system itself, an azabicyclo[2.2.2]octane structure, would contribute to a complex pattern of C-H bending and C-C stretching vibrations in the fingerprint region (below 1500 cm⁻¹), with some out-of-plane deformations typically appearing around 1220 and 1385 cm⁻¹ researchgate.net. Alkyl C-H stretching vibrations from the quinuclidine framework and the N-methyl group are expected in the 2850-2960 cm⁻¹ range libretexts.orgucla.edu.

The expected characteristic IR absorption bands for 1-Methyl-3-acetoxyquinuclidinium iodide are summarized in the table below.

Table 1: Predicted Characteristic FTIR Absorption Bands for 1-Methyl-3-acetoxyquinuclidinium Iodide

| Functional Group | Vibration Type | Wavenumber Range (cm⁻¹) | Notes |

| Ester (C=O) | Carbonyl Stretch | 1735 - 1750 | Strong, sharp peak rockymountainlabs.comlibretexts.orgucla.eduvscht.cz |

| Ester (C-O) | C-O Stretch | 1050 - 1300 | Medium to strong peaks rockymountainlabs.comlibretexts.org |

| Quaternary Ammonium (N-CH₃) | C-H Bending (asymmetric) | 1470 - 1480 | Characteristic peak for methyl on quaternary N researchgate.netcrimsonpublishers.com |

| Quinuclidine Ring (C-H) | C-H Bending (CH₂) | ~1470 | Out-of-plane deformations researchgate.net |

| Quinuclidine Ring (Skeletal) | Ring Vibrations | 1220, 1385 | Out-of-plane deformations of quinuclidine ring researchgate.net |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Present in most organic compounds libretexts.orgucla.edu |

Mass Spectrometry for Molecular Mass and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of compounds, confirm their identity, and elucidate their structures through fragmentation analysis. Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for analyzing polar and charged molecules like quaternary ammonium compounds due to its soft ionization capabilities.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS typically produces protonated, sodiated, or other adduct ions in positive mode, reflecting the molecular mass of the cation. For 1-Methyl-3-acetoxyquinuclidinium iodide, the cation is (1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) acetate (C10H18NO2).

In ESI-MS, the cation (1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) acetate (monoisotopic mass: 184.13376 Da) is the species typically observed. Common adduct ions formed include the protonated molecule ([M+H]+), as well as alkali metal adducts like sodiated ([M+Na]+) and potassiated ([M+K]+) ions, and ammoniated ([M+NH4]+) ions, depending on the matrix and solvent used. Negative ion mode can reveal deprotonated forms or adducts with other anions.

Table 2: Predicted Adduct Ions and m/z for (1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) acetate

| Adduct Type | m/z (Predicted) researchgate.net |

| [M+H]+ | 185.14104 |

| [M+Na]+ | 207.12298 |

| [M+NH4]+ | 202.16758 |

| [M+K]+ | 223.09692 |

| [M-H]- | 183.12648 |

| [M+Na-2H]- | 205.10843 |

| [M]+ (radical cation) | 184.13321 |

| [M]- (radical anion) | 184.13431 |

Fragmentation pathways of quaternary ammonium compounds in MS/MS experiments often involve competition between charge-remote and charge-directed mechanisms mdpi.com. For the 1-methyl-3-acetoxyquinuclidinium cation, plausible fragmentation pathways could include:

Loss of neutral molecules: Given the acetate ester, a prominent fragmentation could involve the loss of acetic acid (60 Da) or ketene (B1206846) (42 Da) from the ester group, leading to characteristic product ions.

Cleavage around the quaternary nitrogen: Alpha-cleavages relative to the quaternary nitrogen are common in quaternary ammonium compounds, leading to the loss of alkyl radicals or neutral molecules such as methyl (CH₃) from the N-methyl group (15 Da) researchgate.net.

Quinuclidine ring fragmentation: The bicyclic quinuclidine core can undergo ring-opening and rearrangement reactions, leading to various fragment ions. Specific cleavages might be driven by the stability of resulting carbocations or neutral losses nih.gov. For instance, a McLafferty rearrangement, if structurally possible, could lead to loss of specific neutral molecules.

The elucidation of specific fragmentation pathways often requires detailed MS/MS or MSⁿ studies, and in the absence of direct experimental data for this precise compound, these pathways are proposed based on general principles of mass spectrometry for esters and quaternary ammonium salts mdpi.comnih.govacs.orgresearchgate.net.

Collision Cross Section (CCS) is a physical property of an ion that reflects its averaged shape and charge, and it is measured in ion mobility spectrometry (IMS). Coupling IMS with MS (IM-MS) provides an additional dimension of separation and characterization orthogonal to m/z, greatly enhancing compound identification confidence, especially for isomers thermofisher.comthermofisher.comnih.gov. Predicted CCS values, calculated using computational models, can be compared with experimental values to validate structural assignments and reduce false positives in metabolomics or impurity profiling thermofisher.comthermofisher.comnih.gov.

For the (1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) acetate cation, predicted CCS values for various adducts are available researchgate.net. These predictions are crucial for ion mobility studies, allowing for a more precise characterization and differentiation of the compound in complex mixtures.

Table 3: Predicted Collision Cross Section (CCS) Values for (1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) acetate Adducts researchgate.net

| Adduct Type | m/z | Predicted CCS (Ų) |

| [M+H]+ | 185.14104 | 136.6 |

| [M+Na]+ | 207.12298 | 148.3 |

| [M+NH4]+ | 202.16758 | 149.5 |

| [M+K]+ | 223.09692 | 140.6 |

| [M-H]- | 183.12648 | 135.9 |

| [M+Na-2H]- | 205.10843 | 136.9 |

| [M]+ | 184.13321 | 138.4 |

| [M]- | 184.13431 | 138.4 |

These predicted CCS values facilitate the identification of 1-Methyl-3-acetoxyquinuclidinium iodide in complex biological or chemical samples by providing a theoretical basis for comparison with experimentally measured CCS values from ion mobility mass spectrometry platforms thermofisher.comthermofisher.com.

Adduct Formation and Fragmentation Pathways

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is an indispensable tool for determining the precise atomic arrangement within crystalline solids, providing critical insights into bond lengths, bond angles, torsion angles, and hydrogen bonding networks. For 1-Methyl-3-hydroxyquinuclidinium iodide acetate, direct X-ray crystallographic data is not extensively documented in publicly accessible databases. Therefore, the discussion in this section relies on structural principles and findings from analogous quinuclidinium salts, particularly those featuring a hydroxyl group and a quaternary nitrogen within the bicyclic system, to infer likely characteristics of the target compound.

Crystal Structure Determination of Quinuclidinium Salts

The determination of crystal structures for quinuclidinium salts is typically achieved through single-crystal X-ray diffraction (SCXRD). This technique involves exposing a high-quality single crystal to an X-ray beam and analyzing the resulting diffraction pattern to reconstruct the electron density map, from which atomic positions can be accurately derived fishersci.com.

Studies on various quinuclidinium derivatives highlight the utility of SCXRD in characterizing their solid-state forms. For instance, the crystal structure of ((R)-(−)-3-hydroxyquinuclidium)[FeCl4] has been determined using SCXRD, revealing crucial structural information at different temperatures uni.lu. Similarly, (R)-(–)-3-hydroxyquinuclidinium chloride has been subjected to detailed structural studies, providing a foundational understanding of the cationic moiety present in the target compound nih.gov. Other examples include the characterization of quinuclidinium periodate, demonstrating the capacity of X-ray analysis to unveil structural features relevant to functional properties like ferroelectricity koreamed.org. N-quaternary salts of quinuclidinium derivatives have also been characterized via single-crystal X-ray diffraction, showing how distortions in the arrangement of anions and cations influence crystal properties uni.lu.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The solid-state structure of quinuclidinium salts, including the 1-Methyl-3-hydroxyquinuclidinium cation, is defined by characteristic bond lengths, bond angles, and torsion angles within the rigid bicyclic system. While specific values for this compound are limited, data from closely related compounds offer valuable insights.

Bond Lengths : In (R)-(–)-3-hydroxyquinuclidinium chloride, the bond lengths within the quinuclidinium cation are observed to be "normal" and consistent with those found in other quinuclidinium derivatives nih.gov. Typical C-C single bond lengths are around 1.54 Å, C-N bond lengths approximately 1.47 Å, and C-O single bond lengths generally fall within the 1.41-1.43 Å range nih.gov. These values are expected to be largely conserved in this compound, reflecting the inherent stability of the quinuclidine ring system.

Bond Angles : The bond angles around the quaternary nitrogen and the carbons within the quinuclidine cage are well-defined. In the (R)-(–)-3-hydroxyquinuclidinium cation, the quinuclidine moiety exhibits an almost exact threefold symmetry about the N1–C4 axis nih.gov. Quaternization of nitrogen atoms in related compounds can be reflected in changes to bond angles around the nitrogen, such as C-N-C angles, which typically average around 109.5° in tetrahedral nitrogen centers but can be influenced by ring constraints and quaternization.

Torsion Angles : Torsion angles are particularly important for defining the conformation of the bicyclic quinuclidine ring system. For (R)-(–)-3-hydroxyquinuclidinium chloride, specific torsion angles that reflect the deformation of the quinuclidinium cation have been reported. For instance, the N1—C2—C3—C4, N1—C6—C5—C4, and N1—C7—C8—C4 torsion angles were found to be -16.0(1)°, -16.9(1)°, and -15.6(1)°, respectively nih.gov. These values indicate a slight twist or deformation from an idealized symmetrical structure. Similar rotations, albeit with slightly smaller angles, have been observed in 3-hydroxyquinuclidinium tartrate nih.gov.

Table 1: Representative Torsion Angles for (R)-(–)-3-hydroxyquinuclidinium cation (from chloride salt)

| Torsion Angle Identifier | Value (°) | Citation |

| N1—C2—C3—C4 | -16.0(1) | nih.gov |

| N1—C6—C5—C4 | -16.9(1) | nih.gov |

| N1—C7—C8—C4 | -15.6(1) | nih.gov |

Hydrogen Bonding Networks Involving the Hydroxyl Group

Hydrogen bonding plays a critical role in the solid-state packing and properties of quinuclidinium salts, particularly those bearing a hydroxyl group. The hydroxyl group (O-H) and the protonated/quaternized nitrogen (N+-H, implicitly through surrounding C-H groups on the N-methyl and quinuclidine ring, or direct N-H if applicable to the precursor) can act as hydrogen bond donors, interacting with various anionic species (iodide, acetate) in the crystal lattice.

Conformational Analysis of the Bicyclic Quinuclidine Ring System in the Solid State

The quinuclidine ring system is a rigid, bridged bicyclic amine structure characterized by its distinct conformational preferences in the solid state. X-ray crystallography provides direct evidence of these conformations. The bicyclic nature of quinuclidine restricts conformational flexibility compared to open-chain amines, leading to well-defined geometries.

No specific detailed theoretical and computational chemistry investigation data, including quantum chemical calculations (Density Functional Theory – DFT) and Molecular Dynamics (MD) simulations, for the compound "this compound" are readily available in the publicly accessible scientific literature through comprehensive searches.

The instructions for this article explicitly require generating thorough, informative, and scientifically accurate content, including detailed research findings and data tables, solely focusing on the specified compound and strictly adhering to the provided outline. Without specific computational data (such as optimized geometries, electronic structure parameters, frontier molecular orbital analyses, molecular electrostatic potential maps, predicted NMR and IR spectroscopic parameters, atomic charge distributions, or results from molecular dynamics simulations) for "this compound," it is not possible to fulfill the requested sections while maintaining scientific accuracy and adhering to the strict content inclusion criteria.

Therefore, the detailed content for the following sections and subsections cannot be generated as no relevant computational data for the subject compound was identified:

Theoretical and Computational Chemistry Investigations4.1. Quantum Chemical Calculations (Density Functional Theory – DFT) 4.1.1. Geometry Optimization and Electronic Structure Analysis 4.1.2. Frontier Molecular Orbital (FMO) Analysis 4.1.3. Molecular Electrostatic Potential (MEP) Mapping 4.1.4. Prediction of Spectroscopic Parameters (NMR, IR) and Comparison with Experimental Data 4.1.5. Analysis of Atomic Charges and Charge Distribution 4.2. Molecular Dynamics Simulations

Compound Names and PubChem CIDs

Molecular Dynamics Simulations

Conformational Dynamics in Solution and Solid State

The 1-methyl-3-hydroxyquinuclidinium cation, a bicyclic quaternary ammonium (B1175870) system, possesses a rigid core structure, but the presence of the hydroxyl group and the flexibility around the methyl group on the nitrogen introduce potential for conformational variations.

In the solid state , the conformational dynamics of such a cation would be primarily influenced by crystal packing forces, including intermolecular hydrogen bonding, electrostatic interactions, and van der Waals forces. These forces can impose specific conformations, often leading to a more restricted conformational landscape compared to the solution phase. X-ray crystallography provides direct experimental insight into solid-state conformations, which can then be validated and further explored by periodic density functional theory (DFT) calculations. Such calculations would aim to identify the lowest energy conformer within the crystal lattice and characterize potential energy barriers for interconversion between different conformers.

In solution , the conformational dynamics become significantly more complex due to constant interactions with solvent molecules. Molecular dynamics (MD) simulations, often coupled with explicit solvent models, are crucial for capturing these dynamics. The 1-methyl-3-hydroxyquinuclidinium cation would undergo rapid fluctuations, exploring various low-energy conformers. The hydroxyl group could participate in intramolecular hydrogen bonding with the quinuclidine (B89598) nitrogen or engage in intermolecular hydrogen bonding with solvent molecules, influencing its orientation. The presence of iodide and acetate (B1210297) counterions would also affect the conformational equilibrium through their proximity and electrostatic influence. The dielectric constant and hydrogen-bonding capacity of the solvent play critical roles in stabilizing different conformers. For instance, in highly polar, protic solvents like water, strong solvation of the charged moieties and hydrogen bonding with the hydroxyl group would be expected, potentially leading to more extended conformations or specific hydration patterns around the cation.

Without specific computational data for "1-Methyl-3-hydroxyquinuclidinium iodide acetate," a hypothetical conformational analysis would involve:

Identification of Rotational Isomers: Around the N-methyl bond and the C3-hydroxyl bond.

Energy Minimization: Using quantum chemical methods (e.g., DFT with various functionals and basis sets) to find stable conformers in vacuo.

Solvent Effects: Employing implicit solvent models (e.g., PCM, SMD) for initial assessment of conformational changes in solution, followed by explicit solvent MD simulations to account for dynamic solvation shells and solvent-mediated conformational transitions.

Potential Energy Surface Scans: To map energy barriers between key conformers.

Applications in Chemical Synthesis and Materials Science Non Biological

Intermediate in Complex Organic Synthesis

As a quaternary ammonium (B1175870) salt, 1-methyl-3-acetoxyquinuclidinium iodide can serve as a versatile intermediate in organic synthesis. Quaternary ammonium salts, including quinuclidinium derivatives, are recognized for their roles in various condensation reactions and as components in the synthesis of more complex molecules uni.lunih.govorgsyn.org. Their charged nature can facilitate reactions by acting as phase-transfer catalysts or by modulating reactivity in solution.

Building Block for Bridged Nitrogen Heterocycles

The bicyclic quinuclidinium scaffold inherent in 1-methyl-3-acetoxyquinuclidinium iodide makes it a valuable building block for synthesizing other bridged nitrogen heterocycles google.com. The rigid, pre-formed ring system can be incorporated into larger molecular architectures, providing structural integrity and specific steric environments. This property is particularly useful in constructing molecules with defined three-dimensional arrangements.

Precursor for Other Quinuclidinium Derivatives

1-Methyl-3-acetoxyquinuclidinium iodide can function as a precursor for generating a range of other quinuclidinium derivatives uni.lumdpi.comgoogle.com. The acetoxy group at the 3-position is amenable to chemical modification, such as hydrolysis to the free hydroxyl group (3-hydroxyquinuclidinium), which can then undergo further esterification or other functionalizations. Such modifications allow for the tuning of properties for specific applications, including the synthesis of various condensing agents used in amide and ester bond formations google.comnih.gov. For example, 3-quinuclidinol (B22445) is a known precursor for forming diverse quaternary ammonium salts google.com.

Advanced Materials Science Applications (Focus on chemical/physical properties)

The chemical and physical properties of 1-methyl-3-acetoxyquinuclidinium iodide, such as its ionic character and the potential for specific intermolecular interactions due to its structure, render it suitable for applications in advanced materials science uni.lu.

Development of Novel Ionic Materials and Polymeric Architectures

Quaternary ammonium salts, including quinuclidinium derivatives, are foundational components in the development of novel ionic materials, such as ionic liquids, and in the creation of specialized polymeric architectures uni.lumdpi.com. The cationic nature of the quinuclidinium moiety, combined with various counterions, can lead to materials with tailored melting points, viscosities, and conductivities. These properties are critical for applications in areas ranging from electrolytes to advanced functional polymers. For instance, the incorporation of quaternary ammonium groups into polymers has been explored for various applications, including antibacterial coatings due to their biocidal properties wikipedia.org.

Functionalization for Specific Chemical Processes (e.g., carbon dioxide capture sorbents)

The quinuclidinium core of 1-methyl-3-acetoxyquinuclidinium iodide, particularly if transformed to derivatives with accessible functional groups like a free hydroxyl, can be functionalized for specific chemical processes. Quaternary ammonium compounds, in general, are being investigated for roles in gas capture technologies, including carbon dioxide (CO2) capture sorbents aspbs.com. The ability to design materials with specific binding sites and porous structures is crucial for efficient CO2 capture.

Investigation of Aggregation Behavior in Solution and Solid-State Phase Transitions

Understanding the aggregation behavior of 1-methyl-3-acetoxyquinuclidinium iodide in solution and its solid-state phase transitions is vital for its application and formulation nih.govresearchgate.netintibs.pl. As an ionic compound, it can exhibit complex self-assembly in aqueous or non-aqueous solutions, forming micelles or other supramolecular structures depending on concentration and environmental factors acs.org. Furthermore, its crystalline form may undergo thermally or pressure-induced solid-state phase transitions, which can alter its physical properties such as crystallinity, density, and optical behavior. These transitions are of interest in fields like crystal engineering and the design of smart materials researchgate.net.

Future Research Directions and Unresolved Challenges

Development of Green and Sustainable Synthetic Routes

A crucial future research direction for 1-Methyl-3-hydroxyquinuclidinium iodide acetate (B1210297) and related quinuclidine (B89598) derivatives involves pioneering greener and more sustainable synthetic methodologies. This includes exploring biocatalytic approaches, exemplified by the use of enzymes such as butyrylcholinesterase (BChE) for the kinetic resolution of chiral quinuclidin-3-ol esters, which offers a pathway to optically active derivatives through enzymatic hydrolysis. sciforum.net Future research could focus on:

Enzyme-catalyzed synthesis: Expanding the scope of biocatalytic transformations for the synthesis of the quinuclidinium core and its functionalized derivatives, aiming to reduce the reliance on harsh reagents and extreme reaction conditions.

Renewable feedstocks: Investigating the utilization of bio-based or renewable starting materials for the synthesis of quinuclidine precursors, thereby contributing to a more circular and sustainable economy.

Solvent-free or benign solvent systems: Developing synthetic protocols that minimize or eliminate the use of volatile organic solvents, favoring solid-state reactions, ionic liquids, or supercritical fluids, in alignment with the core principles of green chemistry.

Atom-economical reactions: Designing synthetic routes that maximize the incorporation of all atoms from the reactants into the final product, which inherently minimizes waste generation.

Exploration of Novel Catalytic Systems Based on the Quinuclidinium Scaffold

The quinuclidinium scaffold has already demonstrated considerable utility as a hydrogen atom transfer (HAT) catalyst in photoinduced reactions. researchgate.netscispace.comrsc.org Its distinct capability to abstract electron-rich and hydridic hydrogens, facilitating direct C-H functionalization across diverse compounds, positions it as a significant component in contemporary catalysis. researchgate.net Future research in this domain aims to uncover novel catalytic potentials and augment existing ones:

Tuning catalytic properties: Designing quinuclidinium-based catalysts with precisely modified electronic and steric properties to fine-tune their reactivity and selectivity for specific organic transformations, such as enhancing efficiency in photoredox-catalyzed C(sp3)-H bond activations. researchgate.net

Expanding reaction scope: Investigating the applicability of quinuclidinium catalysts in new reaction types, potentially leveraging their capacity to function as oxidants via single electron transfer (SET), scispace.com or enabling previously challenging reactions such as the Morita-Baylis-Hillman (MBH) reaction for non-electron-deficient olefins through dual catalysis strategies. scispace.comrsc.org

Heterogenization and immobilization: Developing effective methods to immobilize quinuclidinium catalysts onto solid supports to facilitate catalyst recovery and reuse, thereby enhancing the sustainability and economic viability of catalytic processes.

Synergistic catalysis: Exploring hybrid catalytic systems that combine quinuclidinium catalysts with other catalytic species (e.g., transition metals, organocatalysts, biocatalysts) to achieve synergistic effects and unprecedented reactivity profiles.

Rational Design of New Materials with Tailored Chemical Functionality

Quinuclidinium salts and their derivatives are emerging as pivotal building blocks for the rational design of multifunctional materials, particularly those exhibiting switchable properties. researchgate.net Their integration into organic-inorganic hybrid frameworks has shown considerable promise in areas such as ferroelasticity, piezoelectricity, ferroelectricity, and ferromagnetism at or near room temperature. researchgate.netrsc.org Future research will concentrate on:

Advanced ferroic and dielectric materials: Developing quinuclidinium-based compounds that exhibit enhanced ferroelectric, piezoelectric, or magnetic properties by precisely controlling the molecular arrangement and intermolecular interactions, including hydrogen bonding, within their crystalline structures. rsc.orgacs.org

Molecular rotors and switches: Exploiting the inherent functional dynamics of quinuclidinium cations within crystalline structures to design molecular rotors or switchable dielectric materials with tailored responses to external stimuli, such as temperature or electric fields. acs.org

Ionic conductors: Further exploring the potential of quinuclidinium-based organic ionic plastic crystals (OIPCs) as solid-state ion conductors for applications in energy storage or sensing, with a focus on understanding and optimizing cation and anion transfer mechanisms. acs.org

Porous materials and frameworks: Integrating quinuclidinium units into porous materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), to create materials with specific adsorption, separation, or catalytic properties, leveraging the intrinsic Lewis basicity or quaternized nature of the quinuclidine nitrogen.

Advanced Computational Modeling for Predictive Understanding of Reactivity and Structure

Computational chemistry, particularly Density Functional Theory (DFT), has played a critical role in elucidating the intricate details of quinuclidinium-catalyzed reactions and their structural properties. scispace.comacs.orgresearchgate.netethz.ch This foundational understanding is essential for predictive design. Future advancements will build upon these capabilities:

High-throughput virtual screening: Utilizing computational methods to rapidly screen vast chemical spaces of quinuclidinium derivatives and identify promising candidates for specific catalytic or material applications, preceding experimental synthesis.

Machine learning and AI in chemical discovery: Applying advanced machine learning algorithms to predict the reactivity, selectivity, and physical properties of novel quinuclidinium compounds based on their structural features, potentially accelerating the discovery of new catalysts and materials. researchgate.netethz.ch

Multi-scale modeling: Developing integrated computational models that bridge different length and time scales, from quantum mechanics (QM) for understanding atomic-level interactions and reaction pathways to molecular dynamics (MD) for capturing macroscopic material behaviors, providing a more comprehensive understanding of quinuclidinium systems.

Understanding complex interactions: Further refining computational models to accurately describe non-covalent interactions, solvent effects, and dynamic processes that influence the reactivity and self-assembly of quinuclidinium compounds, thereby improving the predictive power of theoretical studies. researchgate.netresearchgate.net

常见问题

Q. How can reaction scalability be achieved without compromising yield?

- Methodological Answer : Scale-up requires stepwise addition of TBHP to control exothermicity and prevent runaway oxidation. Maintain a substrate-to-catalyst ratio of 10:1 (Cu(OAc)₂) and use continuous nitrogen purging to exclude oxygen during critical steps .

Key Recommendations for Researchers

- Experimental Design : Prioritize solvent screening (methanol > acetonitrile) and acid additives (acetic acid) to enhance selectivity.

- Contradiction Analysis : If unexpected byproducts arise, evaluate oxygen levels and catalyst stability via TLC or in situ IR monitoring.

- Advanced Mechanistic Studies : Use isotopic labeling (e.g., DASPEI in zebrafish models ) or computational methods to map electron density changes during oxidation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。